molecular formula C17H21NO5 B11014415 N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-D-isoleucine

N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-D-isoleucine

Cat. No.: B11014415
M. Wt: 319.4 g/mol
InChI Key: DVPCIHZZWJUPQF-BJOHPYRUSA-N
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Description

(2R,3S)-2-{[(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}-3-METHYLPENTANOIC ACID is a complex organic compound with a unique structure that includes a chromen ring, a hydroxy group, and an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-{[(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}-3-METHYLPENTANOIC ACID typically involves multiple steps, including the formation of the chromen ring, the introduction of the hydroxy and methyl groups, and the coupling with the amino acid derivative. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring environmental sustainability and safety.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-{[(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}-3-METHYLPENTANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the chromen ring can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. Reaction conditions such as temperature, pH, and solvent choice play a critical role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2R,3S)-2-{[(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}-3-METHYLPENTANOIC ACID is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biology, this compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. Researchers investigate its interactions with biological macromolecules and its effects on cellular processes.

Medicine

In medicine, (2R,3S)-2-{[(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}-3-METHYLPENTANOIC ACID is explored for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.

Industry

In industry, this compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for various industrial applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of (2R,3S)-2-{[(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}-3-METHYLPENTANOIC ACID involves its interaction with specific molecular targets and pathways. The hydroxy and amino groups play a crucial role in binding to target proteins or enzymes, modulating their activity. The chromen ring structure may also contribute to its biological effects by interacting with cellular membranes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3S)-2-{[(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}-3-METHYLPENTANOIC ACID is unique due to its combination of a chromen ring, hydroxy group, and amino acid derivative. This structure provides distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C17H21NO5

Molecular Weight

319.4 g/mol

IUPAC Name

(2R,3S)-2-[(7-hydroxy-4-methyl-2-oxochromen-8-yl)methylamino]-3-methylpentanoic acid

InChI

InChI=1S/C17H21NO5/c1-4-9(2)15(17(21)22)18-8-12-13(19)6-5-11-10(3)7-14(20)23-16(11)12/h5-7,9,15,18-19H,4,8H2,1-3H3,(H,21,22)/t9-,15+/m0/s1

InChI Key

DVPCIHZZWJUPQF-BJOHPYRUSA-N

Isomeric SMILES

CC[C@H](C)[C@H](C(=O)O)NCC1=C(C=CC2=C1OC(=O)C=C2C)O

Canonical SMILES

CCC(C)C(C(=O)O)NCC1=C(C=CC2=C1OC(=O)C=C2C)O

Origin of Product

United States

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